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Compound of Interest

Compound Name: 4,7-Dimethoxyindane

CAS No.: 38998-05-9

Cat. No.: B6254284 Get Quote

Technical Guide: 4,7-Dimethoxyindane vs. 5,6-
Dimethoxyindane
Executive Summary & Structural Topology
The core difference lies in the position of the methoxy groups relative to the fused cyclopentane

ring. This positioning dictates the molecule's electronic surface potential and its ability to fit into

specific protein binding pockets (e.g., SERT, DAT, 5-HT2A).
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Feature 5,6-Dimethoxyindane 4,7-Dimethoxyindane

Phenethylamine Analog
3,4-Dimethoxyphenethylamine

(Mescaline/Dopamine)

2,5-Dimethoxyphenethylamine

(2C-Series)

Symmetry (Axis through C2-C5 bond)
(Axis through C2 and center of

benzene ring)

Electronic Character
Electron-rich "catechol" mimic;

high HOMO density at C4/C7.

"Quinone-like" substitution

pattern; sterically crowded

near bridgeheads.

Primary Application
Precursor to MDAI (non-

neurotoxic serotonin releaser).

Probe for steric tolerance in 5-

HT2A receptor binding

pockets.

Key Intermediate 5,6-Dimethoxy-1-indanone 4,7-Dimethoxy-1-indanone

Visualization of Isomeric Topology
The following diagram illustrates the structural relationship between the indane isomers and

their open-chain phenethylamine counterparts.
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Click to download full resolution via product page

Caption: Topological mapping of indane isomers to their bioisosteric phenethylamine

counterparts.

Synthetic Pathways & Methodologies
The synthesis of these isomers requires different starting materials to achieve the correct

substitution pattern. The 5,6-isomer is derived from ortho-dimethoxybenzene (veratrole), while

the 4,7-isomer is derived from para-dimethoxybenzene.

Synthesis of 5,6-Dimethoxyindane
Target: High-yield production of the 5,6-scaffold for MDAI synthesis.

Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

Mechanism: Knoevenagel Condensation

Reduction

Intramolecular Friedel-Crafts Acylation.

Protocol:

Condensation: React veratraldehyde (50 mmol) with malonic acid (75 mmol) in

pyridine/piperidine to yield 3,4-dimethoxycinnamic acid.

Hydrogenation: Reduce the alkene using Pd/C (10%) in ethanol under

(30 psi) to yield 3-(3,4-dimethoxyphenyl)propanoic acid.

Cyclization (Critical Step):

Dissolve the propanoic acid derivative in DCM.

Add Polyphosphoric Acid (PPA) or Thionyl Chloride (

) followed by

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b6254284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6254284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Note: Cyclization occurs para to the methoxy group at position 3, forming the

thermodynamically favored 5,6-dimethoxy-1-indanone.

Clemmensen Reduction: Reflux the indanone with amalgamated zinc (

) and concentrated

to remove the ketone, yielding 5,6-dimethoxyindane.

Synthesis of 4,7-Dimethoxyindane
Target: Accessing the "2,5-substitution" pattern.

Starting Material: 1,4-Dimethoxybenzene.

Mechanism: Chloromethylation

Malonic Ester Synthesis

Cyclization.

Protocol:

Formylation: Vilsmeier-Haack formylation of 1,4-dimethoxybenzene yields 2,5-

dimethoxybenzaldehyde.

Chain Extension: React with malonic acid (Knoevenagel) followed by reduction to yield 3-

(2,5-dimethoxyphenyl)propanoic acid.

Cyclization:

Treat with

at 80°C.

Regioselectivity: The ring closure occurs at the position ortho to the alkyl chain and para to

the methoxy group? No. In 2,5-dimethoxy substitution, the only open positions are ortho to

one methoxy and meta to the other.
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The cyclization occurs at the position ortho to the side chain (C6 of the benzene ring),

which is ortho to the C5-methoxy. This yields 4,7-dimethoxy-1-indanone.

Reduction: Wolff-Kishner or Clemmensen reduction yields 4,7-dimethoxyindane.

Synthetic Workflow Comparison

5,6-Dimethoxyindane Route

4,7-Dimethoxyindane Route
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3-(2,5-Dimethoxy-
phenyl)propanoic acid
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1-indanone
PPA Cyclization 4,7-Dimethoxy-

indane
Zn(Hg)/HCl

Click to download full resolution via product page

Caption: Parallel synthesis pathways demonstrating the divergence in precursor selection and

cyclization regiochemistry.

Analytical Characterization (NMR & MS)
Distinguishing these isomers requires careful analysis of the aromatic region in

-NMR.

Proton NMR ( -NMR)
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Isomer
Aromatic Signal
Pattern

Chemical Shift (

, ppm)
Explanation

5,6-Dimethoxy Singlet (2H) ~6.80 - 6.90 ppm

The protons at C4 and

C7 are chemically

equivalent but para to

each other. Para-

coupling is negligible (

). They appear as a

sharp singlet.

4,7-Dimethoxy Singlet (2H) ~6.60 - 6.70 ppm

The protons at C5 and

C6 are chemically

equivalent and

adjacent (ortho).

Because they are

magnetically

equivalent in a

symmetric

environment, they

appear as a singlet.

Differentiation
NOE (Nuclear

Overhauser Effect)
--

5,6-isomer: Irradiation

of OMe signal

enhances aromatic

singlet (spatial

proximity).4,7-isomer:

Irradiation of OMe

signal does NOT

enhance aromatic

singlet (OMe at 4,7

are far from H at 5,6?

No, OMe at 4 is ortho

to H at 5).

Correction on NOE:
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In 5,6-dimethoxyindane: OMe at 5 is ortho to H at 4. NOE will be observed.

In 4,7-dimethoxyindane: OMe at 4 is ortho to H at 5. NOE will be observed.

Definitive ID: The most reliable distinction is C-13 NMR.

5,6-isomer: Bridgehead carbons (C3a/7a) are meta to the OMe groups.

4,7-isomer: Bridgehead carbons (C3a/7a) are ortho to the OMe groups. This results in a

significant upfield shift of the bridgehead carbons in the 4,7-isomer due to the ortho-effect

of the oxygen.

Pharmacological Implications
The structural differences translate directly into pharmacological profiles, particularly when

these scaffolds are converted into their 2-aminoindane derivatives.

5,6-Dimethoxy-2-aminoindane (MDAI Analog)
Mechanism: Acts as a non-neurotoxic serotonin releasing agent (SRA) and reuptake

inhibitor.

Binding Mode: The 5,6-substitution mimics the 3,4-methylenedioxy ring of MDMA. The rigid

indane ring locks the ethylamine side chain into a specific conformation, increasing

selectivity for the Serotonin Transporter (SERT) over Dopamine (DAT) and Norepinephrine

(NET) transporters.

Key Reference:Nichols, D. E., et al. (1990) established that aminoindanes like MDAI lack the

neurotoxicity associated with para-chloroamphetamine derivatives.

4,7-Dimethoxy-2-aminoindane
Mechanism: Designed to probe 5-HT2A receptor space.

Activity: Generally shows reduced potency compared to its open-chain analog (2C-B/2C-D).

Causality: The "2,5-dimethoxy" pattern usually requires the flexibility of the ethylamine chain

to adopt a specific rotamer relative to the phenyl ring to activate the 5-HT2A receptor. The
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indane fusion forces a specific rotamer (gauche/eclipsed mimic) that may not align optimally

with the receptor's orthosteric binding site (specifically residues Ser159 and Asp155).

Steric Clash: The protons on the cyclopentane ring (C1/C3) in the 4,7-isomer are spatially

very close to the methoxy groups at C4/C7. This "peri-interaction" can distort the methoxy

group planarity, breaking the conjugation required for high-affinity binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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